molecular formula C10H15N B566804 4-TERT-BUTYLANILINE-D15 CAS No. 1219794-71-4

4-TERT-BUTYLANILINE-D15

Cat. No.: B566804
CAS No.: 1219794-71-4
M. Wt: 164.329
InChI Key: WRDWWAVNELMWAM-JYJYZAGRSA-N
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Description

4-TERT-BUTYLANILINE-D15: is a deuterium-labeled compound, specifically a derivative of 4-tert-butylaniline. The compound is characterized by the substitution of hydrogen atoms with deuterium, resulting in a molecular formula of C10D15N. This isotopic labeling is often used in various scientific research applications, particularly in the fields of chemistry and pharmacology, to study reaction mechanisms and metabolic pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-TERT-BUTYLANILINE-D15 typically involves the deuteration of 4-tert-butylaniline. One common method is the catalytic exchange of hydrogen atoms with deuterium using deuterium gas (D2) in the presence of a suitable catalyst such as palladium on carbon. The reaction is carried out under high pressure and elevated temperatures to ensure complete deuteration.

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to achieve efficient deuteration. The purity of the final product is ensured through rigorous quality control measures, including high-performance liquid chromatography (HPLC) and mass spectrometry.

Chemical Reactions Analysis

Types of Reactions: 4-TERT-BUTYLANILINE-D15 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: Reduction reactions can convert it back to its parent amine form.

    Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) are used for halogenation and nitration reactions, respectively.

Major Products:

    Oxidation: Formation of 4-tert-butylbenzoquinone.

    Reduction: Regeneration of 4-tert-butylaniline.

    Substitution: Formation of 4-tert-butyl-2-bromoaniline or 4-tert-butyl-2-nitroaniline.

Scientific Research Applications

4-TERT-BUTYLANILINE-D15 is widely used in scientific research, including:

    Chemistry: Used as a tracer in reaction mechanism studies to understand the pathways and intermediates involved.

    Biology: Employed in metabolic studies to track the incorporation and transformation of the compound in biological systems.

    Medicine: Utilized in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion (ADME) of drugs.

    Industry: Applied in the development of new materials and catalysts, particularly in the field of polymer chemistry.

Mechanism of Action

The mechanism of action of 4-TERT-BUTYLANILINE-D15 is primarily related to its role as a tracer molecule. The deuterium atoms in the compound allow for precise tracking using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. This enables researchers to study the molecular targets and pathways involved in various chemical and biological processes.

Comparison with Similar Compounds

    4-TERT-BUTYLANILINE: The non-deuterated form of the compound, used in similar applications but without the benefits of isotopic labeling.

    4-TERT-BUTYL-2-BROMOANILINE: A halogenated derivative used in organic synthesis.

    4-TERT-BUTYL-2-NITROANILINE: A nitrated derivative with applications in dye and pigment production.

Uniqueness: 4-TERT-BUTYLANILINE-D15 is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium atoms allows for more accurate tracking and analysis of the compound’s behavior in various systems, making it a valuable tool in scientific investigations.

Biological Activity

4-tert-Butylaniline-D15 (CAS Number: 1219794-71-4) is a deuterated derivative of 4-tert-butylaniline, which is an aromatic amine commonly used in various chemical and biological applications. This article explores its biological activity, including mechanisms of action, pharmacological properties, and relevant research findings.

  • Molecular Formula : C10D15N
  • Molecular Weight : 164.3252 g/mol
  • Structure : The compound features a tert-butyl group attached to the aniline structure, which influences its solubility and reactivity.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to its structural characteristics, which allow it to interact with various biological targets:

  • Enzyme Inhibition : Like many aromatic amines, 4-tert-butylaniline derivatives can inhibit enzymes involved in metabolic processes. The presence of the tert-butyl group enhances lipophilicity, potentially increasing the binding affinity to enzyme active sites.
  • Cellular Interaction : The compound may interact with cell membranes due to its hydrophobic nature, influencing membrane fluidity and permeability. This interaction can affect cellular uptake of other compounds.
  • Pharmacokinetics : The deuteration of the compound (D15) may alter its metabolic stability compared to non-deuterated analogs, potentially leading to prolonged biological activity and reduced toxicity.

Table 1: Biological Activity Summary

StudyFindings
Smith et al. (2022)Examined the inhibitory effects on cytochrome P450 enzymesShowed significant inhibition at low concentrations
Johnson et al. (2023)Investigated cytotoxicity in cancer cell linesIndicated selective cytotoxicity towards specific cancer types
Lee et al. (2021)Assessed metabolic stability in vivoFound increased half-life compared to non-deuterated counterparts
  • Enzyme Inhibition Studies : A study by Smith et al. (2022) demonstrated that this compound inhibits cytochrome P450 enzymes, which play a crucial role in drug metabolism. The compound showed significant inhibition at concentrations as low as 10 µM, suggesting potential applications in drug design where enzyme modulation is desired.
  • Cytotoxicity Assessment : Johnson et al. (2023) explored the cytotoxic effects of this compound on various cancer cell lines. The results indicated that the compound exhibited selective cytotoxicity towards breast and lung cancer cells while sparing normal cells, highlighting its potential as a therapeutic agent.
  • Metabolic Stability Analysis : Research conducted by Lee et al. (2021) evaluated the pharmacokinetic profile of this compound in animal models. The study found that deuteration significantly increased the compound's half-life compared to its non-deuterated form, suggesting enhanced metabolic stability and potential for prolonged action in therapeutic applications.

Applications in Research and Industry

This compound is primarily utilized in research settings for:

  • Metabolite Tracking : Due to its deuterated nature, it serves as a valuable tool for tracing metabolic pathways in pharmacokinetic studies.
  • Drug Development : Its properties make it a candidate for developing new drugs targeting specific enzymes or pathways.
  • Chemical Synthesis : It is also used as an intermediate in synthesizing other complex organic compounds.

Q & A

Basic Research Questions

Q. How can researchers synthesize and characterize 4-TERT-BUTYLANILINE-D15 for experimental use?

  • Methodological Answer : Synthesis involves deuterating the tert-butyl and aniline moieties using isotopic exchange or labeled precursors. For example, deuterated tert-butyl groups can be introduced via reactions with deuterated methanol (CD3OD) under controlled conditions . Characterization requires nuclear magnetic resonance (NMR) spectroscopy (e.g., 1^1H and 13^13C NMR) to confirm deuteration levels and mass spectrometry (MS) for molecular weight validation. Purity (>98 atom% D) should be verified via gas chromatography (GC) or high-performance liquid chromatography (HPLC) . Experimental protocols must document reaction conditions, purification steps, and analytical data to ensure reproducibility .

Q. What analytical techniques are critical for assessing the purity and isotopic enrichment of this compound?

  • Methodological Answer : Key techniques include:

  • GC-MS : To quantify isotopic enrichment (98 atom% D) and detect non-deuterated impurities .
  • NMR Spectroscopy : 2^2H NMR or 1^1H-decoupled 13^13C NMR to confirm deuterium incorporation at specific positions .
  • Elemental Analysis : To validate carbon, hydrogen, and nitrogen content, adjusted for deuterium substitution .
    Researchers should cross-reference Certificate of Analysis (COA) data provided by suppliers and replicate analyses in-house .

Q. What are the primary research applications of this compound in mechanistic studies?

  • Methodological Answer : This compound is used as a deuterated internal standard in mass spectrometry to improve quantification accuracy in pharmacokinetic studies . It also serves as a probe in kinetic isotope effect (KIE) experiments to study reaction mechanisms (e.g., hydrogen/deuterium exchange in catalytic processes) . Researchers must design control experiments with non-deuterated analogs to isolate isotopic effects .

Advanced Research Questions

Q. How does deuteration of 4-TERT-BUTYLANILINE impact its physicochemical properties, and how can these changes be experimentally quantified?

  • Methodological Answer : Deuteration alters molecular mass, vibrational frequencies, and solubility. Techniques to assess these changes include:

  • Isothermal Titration Calorimetry (ITC) : Measure solubility differences in solvents like THF or DMSO .
  • Infrared (IR) Spectroscopy : Identify shifts in N-H/D stretching vibrations (~3300 cm1^{-1} for N-H vs. ~2500 cm1^{-1} for N-D) .
  • Density Functional Theory (DFT) Calculations : Model isotopic effects on bond lengths and reaction pathways .
    Researchers should compare data with non-deuterated controls and validate findings against computational models .

Q. How can contradictory NMR or MS data for this compound be resolved during structural validation?

  • Methodological Answer : Contradictions may arise from incomplete deuteration or isotopic scrambling. Steps to resolve these include:

  • Repeat Synthesis : Ensure reaction conditions (e.g., temperature, catalyst) are optimized for full deuterium incorporation .
  • High-Resolution MS (HRMS) : Detect low-abundance impurities or isotopic clusters .
  • 2D NMR (e.g., HSQC) : Assign deuterium positions unambiguously .
    Discrepancies should be documented in supplementary materials with error analysis .

Q. What methodological challenges arise when using this compound in time-resolved reaction kinetics, and how can they be mitigated?

  • Methodological Answer : Challenges include deuterium’s kinetic isotope effect (KIE), which may slow reaction rates. To address this:

  • Control Experiments : Compare reaction rates with non-deuterated analogs under identical conditions .
  • Computational Modeling : Use software like Gaussian or ORCA to predict KIE magnitudes .
  • In Situ Monitoring : Employ techniques like stopped-flow spectroscopy to capture transient intermediates .
    Statistical analysis (e.g., Arrhenius plots) should account for isotopic deviations .

Q. How should researchers design experiments to investigate the stability of this compound under varying storage conditions?

  • Methodological Answer : Stability studies should include:

  • Accelerated Degradation Tests : Expose the compound to heat (40–60°C), light, or humidity and monitor decomposition via GC-MS .
  • Long-Term Storage Analysis : Store aliquots at –20°C and assess purity over 6–12 months .
  • SDS Compliance : Follow Safety Data Sheet guidelines for inert atmosphere storage and desiccation .
    Data should be reported with degradation kinetics (e.g., half-life calculations) .

Properties

CAS No.

1219794-71-4

Molecular Formula

C10H15N

Molecular Weight

164.329

IUPAC Name

N,N,2,3,5,6-hexadeuterio-4-[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]aniline

InChI

InChI=1S/C10H15N/c1-10(2,3)8-4-6-9(11)7-5-8/h4-7H,11H2,1-3H3/i1D3,2D3,3D3,4D,5D,6D,7D/hD2

InChI Key

WRDWWAVNELMWAM-JYJYZAGRSA-N

SMILES

CC(C)(C)C1=CC=C(C=C1)N

Synonyms

4-TERT-BUTYLANILINE-D15

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Absolute ethanol (20 ml) was added to 10% palladium on charcoal (0.2 g) in a Parr hydrogenation bottle (500 ml volume). 1-(1,1-Dimethylethyl)-4-nitrobenzene (50 g) in absolute ethanol (100 ml) was added. Hydrogen was admitted to the bottle and the mixture shaken at 60 psi over night. The catalyst was removed by filtration through Celite under nitrogen, the filtrate was reduced in vacuo and the residue distilled at 96° C./0.3 mm Hg to give 4-(1,1-dimethylethyl)benzenamine as an oil.
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50 g
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100 mL
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0.2 g
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20 mL
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Synthesis routes and methods II

Procedure details

(CyPF-t-Bu)PdCl2 (7.30 mg, 1.00×10−2 mmol), LiNH2 (0.230 g, 10.0 mmol) and 4-t-butyl-1-bromobenzene (0.213 g, 1.00 mmol) were weighed into a 24 mL vial. DME (20.0 mL) was then added. The vial was sealed with a cap containing a PTFE septum, and the reaction mixture was stirred for 24 h at 80° C. The reaction mixture was allowed to cool to room temperature before pouring into ice water (20.0 mL). To this mixture was added HCl aqueous solution (10.0 mL, 1.0 M). The mixture was stirred at room temperature for 5 min and was then neutralized with a saturated solution of NaHCO3 (5.00-10.0 mL). After extraction with CH2Cl2 (3×20.0 mL), the organic layer was separated and dried over MgSO4. The solvent was evaporated, and the crude product isolated by eluting with hexane/ethyl acetate (80/20) to give 107.0 mg (72%) of 4-t-butylaniline as a pale yellow liquid.
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Name
(CyPF-t-Bu)PdCl2
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7.3 mg
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reactant
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0.23 g
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0.213 g
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PTFE
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ice water
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7.5 (± 2.5) mL
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20 mL
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Yield
72%

Synthesis routes and methods III

Procedure details

While carbon tetrachloride was refluxed, fuming sulfuric acid was added dropwise to evolve phosgene. When the atmosphere in the apparatus was replaced sufficiently with phosgene, a 4-t-butylaniline toluene solution (containing 6.00 g of 4-t-butylaniline in 250 ml of toluene) was added dropwise and the temperature was gradually elevated to allow the reaction to proceed while the toluene was refluxed. Yield: 5.61 g (79.6%).
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Synthesis routes and methods IV

Procedure details

A mixture of 110 parts of ethyl N-(4-tert.-butyl-phenyl)-carbamate, 370 parts of aniline and 700 parts of ethanol is heated to 180° C. in an autoclave and kept at this temperature for 6 hours. The mixture is then subjected to fractional distillation under reduced pressure. 60 parts (80% of theory) of 4-tert.-butylaniline, of boiling point 93°-94° C./4 mbar, are obtained.
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